(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid

Chiral resolution Enantiomeric purity Stereochemical quality control

Procure the single-enantiomer (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid (CAS 1807938-26-6) to ensure diastereoselective transformations and reproducible CNS-targeted SAR. Its bridgehead 3a-carboxylic acid and N-benzyl protection offer a constrained proline mimetic scaffold for blood-brain barrier penetrant peptidomimetics. Avoid stereochemical risk from racemic or positional isomers.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 1807938-26-6
Cat. No. B2682922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid
CAS1807938-26-6
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESC1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H21NO2/c18-15(19)16-9-5-4-8-14(16)11-17(12-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)/t14-,16-/m1/s1
InChIKeyCZQSVBQTEURCPD-GDBMZVCRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3aS,7aS)-2-Benzyl-octahydro-1H-isoindole-3a-carboxylic acid (CAS 1807938-26-6): Stereochemically Defined Bicyclic Amino Acid Scaffold for CNS-Targeted Drug Discovery


(3aS,7aS)-2-Benzyl-octahydro-1H-isoindole-3a-carboxylic acid (CAS 1807938-26-6, MF: C₁₆H₂₁NO₂, MW: 259.34 g/mol) is a chiral, enantiopure bicyclic amino acid derivative featuring a fully saturated octahydroisoindole core with a bridgehead carboxylic acid at the 3a-position and an N-benzyl substituent . The compound belongs to the broader class of octahydroisoindole carboxylic acids, which have established utility as constrained proline mimetics in angiotensin-converting enzyme (ACE) inhibitor design [1] and as scaffolds capable of crossing the blood-brain barrier for CNS applications . The (3aS,7aS) stereochemistry defines this as a single, defined enantiomer, distinguishing it from racemic or stereochemically undefined variants available under alternative CAS registrations . This compound is primarily employed as a versatile synthetic intermediate and chiral building block in medicinal chemistry programs targeting neurological disorders and peptidomimetic design [2].

Why Generic Substitution of (3aS,7aS)-2-Benzyl-octahydro-1H-isoindole-3a-carboxylic Acid Fails: The Cost of Stereochemical and Positional Ambiguity


Generic interchange with closely related octahydroisoindole carboxylic acid derivatives introduces significant risk across three critical axes. First, stereochemical ambiguity: the commercially available racemic mixture rac-(3aR,7aR)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid bears the same CAS 1807938-26-6 , yet contains both enantiomers, which can produce divergent biological activity or require additional chiral resolution steps. Second, N-substituent mismatch: substituting the benzyl group with Boc (CAS 2307777-62-2) or hydrogen (CAS 885953-69-5) fundamentally alters lipophilicity and deprotection strategy, rendering synthetic routes non-transferable. Third, positional isomerism: the more extensively studied octahydroisoindole-1-carboxylic acid scaffold places the carboxylate at a non-bridgehead position, yielding different conformational constraints and ACE inhibitor SAR compared to the 3a-bridgehead carboxylic acid [1]. Each of these variables directly impacts downstream biological readouts, synthetic efficiency, and regulatory documentation; simple replacement without quantitative verification of stereochemistry, purity, and functional compatibility invites irreproducibility.

Quantitative Differentiation Evidence for (3aS,7aS)-2-Benzyl-octahydro-1H-isoindole-3a-carboxylic Acid vs. Closest Analogs


Enantiomeric Purity: Single (3aS,7aS) Enantiomer vs. Racemic Mixture Under the Same CAS

The target compound is specified as the single (3aS,7aS) enantiomer, whereas multiple commercial suppliers list the racemic mixture rac-(3aR,7aR)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid under the identical CAS 1807938-26-6 . The racemate is sold at a minimum purity of 95% but with undefined enantiomeric excess . The enantiopure (3aS,7aS) form provides a defined stereochemical entity suitable for asymmetric synthesis without additional chiral resolution, a critical distinction for medicinal chemistry programs where stereochemistry directly governs target binding [1].

Chiral resolution Enantiomeric purity Stereochemical quality control

Bridgehead Carboxylic Acid Position: 3a-Substituted Scaffold vs. 1-Carboxylic Acid ACE Inhibitor Scaffolds

The target compound bears the carboxylic acid at the bridgehead 3a-position of the octahydroisoindole ring system, in contrast to the extensively characterized octahydroisoindole-1-carboxylic acid scaffold used in ACE inhibitor development. The 1-carboxylic acid isomer (e.g., (1S,3aS,7aS)-octahydro-1H-isoindole-1-carboxylic acid, CAS 811420-48-1) has a computed LogP of 1.18 and topological polar surface area (TPSA) of 49.33 Ų . The bridgehead 3a-carboxylic acid in the target compound, augmented by the N-benzyl group (C₁₆H₂₁NO₂ vs. C₉H₁₅NO₂ for the unsubstituted analog), is predicted to exhibit higher lipophilicity (estimated LogP increase of ~1.5-2.0 units from the benzyl contribution) and distinct conformational constraints due to the quaternary bridgehead carbon restricting rotational freedom of the carboxylate [1].

Conformational constraint Peptidomimetic design ACE inhibitor scaffold comparison

N-Benzyl Substitution for Traceless Deprotection vs. N-Boc-Protected Analog in Synthetic Workflows

The N-benzyl group on the target compound enables hydrogenolytic deprotection (H₂, Pd/C) under neutral conditions that preserve the carboxylic acid functionality, whereas the N-Boc analog rel-(3aS,7aS)-2-(tert-butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid (CAS 2307777-62-2) requires acidic conditions (TFA or HCl) for deprotection, which can promote epimerization at the bridgehead or undesired side reactions in acid-sensitive substrates [1]. The N-H parent compound (octahydro-1H-isoindole-3a-carboxylic acid, CAS 885953-69-5) lacks a protecting group entirely, limiting its utility in multi-step synthetic sequences requiring orthogonal protection.

Protecting group strategy Synthetic efficiency Orthogonal deprotection

CNS Scaffold Privilege: Octahydroisoindole Class-Level Evidence for Blood-Brain Barrier Penetration

The octahydroisoindole scaffold is a validated CNS-penetrant pharmacophore: the parent octahydroisoindole (CAS 21850-12-4, LogP: 1.72, TPSA: 12.03 Ų) [1] is a demonstrated substance P (NK₁) antagonist capable of crossing the blood-brain barrier . Patent literature extensively describes perhydroisoindole derivatives as substance P antagonists with CNS applications [2]. In contrast, the aromatic isoindole-1-carboxylic acid analogs lack this saturation, exhibiting higher planarity and different CNS penetration profiles. The target compound, with its saturated octahydro core and N-benzyl substituent, retains the BBB-permeable scaffold features while the bridgehead carboxylic acid provides a handle for further derivatization. No direct BBB permeability measurement (e.g., P-glycoprotein efflux ratio, in situ brain perfusion) has been published for this specific compound, and this evidence should be considered class-level inference.

CNS drug discovery Blood-brain barrier penetration Substance P antagonism

Enantioselective Synthetic Accessibility: Chiral Lithium Amide Desymmetrization Methodology

The (3aS,7aS) stereochemistry of the target compound is accessible through a published chiral lithium amide base desymmetrization protocol that converts a meso-ring-fused imide to the enantiomerically enriched (3aS,7aS)-octahydroisoindole-3a-carboxylic acid ester with high enantioselectivity [1]. This methodology, published in Organic Syntheses (2007, Volume 84, pp. 306-316), provides a validated synthetic route to this specific stereoisomer. In contrast, the (3aR,7aR) enantiomer requires a pseudoenantiomeric chiral base or a different synthetic strategy [1]. The existence of a peer-reviewed, detailed synthetic protocol for the (3aS,7aS) configuration reduces process development risk compared to stereoisomers lacking documented asymmetric routes.

Asymmetric synthesis Chiral pool synthesis Desymmetrization methodology

Optimal Research and Industrial Application Scenarios for (3aS,7aS)-2-Benzyl-octahydro-1H-isoindole-3a-carboxylic Acid


Constrained Peptidomimetic Design for CNS Protease Targets

The bridgehead 3a-carboxylic acid combined with the saturated octahydroisoindole core provides a conformationally restricted proline surrogate with enhanced lipophilicity for CNS penetration. This scaffold is suited for incorporation into peptidomimetic inhibitors of CNS-expressed proteases (e.g., prolyl oligopeptidase), where the rigid bicyclic framework pre-organizes the carboxylate geometry for optimal active-site interactions [1]. The N-benzyl group can be removed via hydrogenolysis after backbone assembly to reveal the free secondary amine for further diversification.

Neurological Disorder Lead Optimization Leveraging BBB-Penetrant Scaffold

The octahydroisoindole parent scaffold is a validated substance P (NK₁) antagonist with demonstrated blood-brain barrier penetration . The target compound, with its carboxylic acid handle for amide bond formation, can serve as a key intermediate for generating focused libraries of N-substituted octahydroisoindole-3a-carboxamides targeting neurokinin receptors or other CNS GPCRs implicated in movement disorders and pain.

Chiral Building Block for Asymmetric Synthesis of Quaternary Amino Acid Derivatives

The single (3aS,7aS) enantiomer enables diastereoselective transformations at the bridgehead position without the erosion of stereochemical integrity that would occur with racemic starting materials [2]. This compound is appropriate for medicinal chemistry programs requiring enantiomerically pure quaternary amino acid building blocks, where the bridgehead carboxylic acid can be elaborated into amides, esters, or reduced to the alcohol while maintaining the (3aS,7aS) configuration [3].

ACE Inhibitor Scaffold Diversification with Alternative Carboxylate Geometry

The octahydroisoindole-1-carboxylic acid scaffold has been established as an effective proline replacement in ACE inhibitors, yielding compounds equipotent to captopril and enalapril both in vitro and in vivo [4]. The 3a-carboxylic acid isomer offers an alternative carboxylate orientation that may modulate ACE inhibition kinetics or selectivity against related metalloproteases, providing a structurally distinct starting point for SAR exploration beyond the extensively patented 1-carboxylic acid series [4].

Quote Request

Request a Quote for (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.